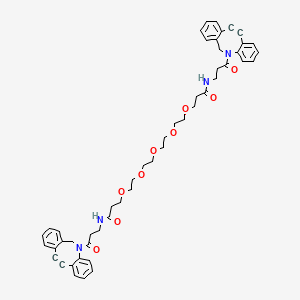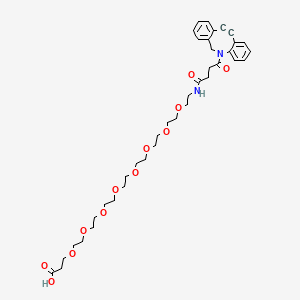![molecular formula C29H33ClN2O2 B1192521 N-[3-[2-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide](/img/structure/B1192521.png)
N-[3-[2-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CJ-1882 is a potent and competitive antagonist at the human D3 receptor.
Applications De Recherche Scientifique
Synthesis and Characterization
In the realm of chemical synthesis and characterization, N-[3-[2-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide is part of a broader category of compounds explored for their structural properties. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with chlorophenyl groups similar to the compound , has been detailed, emphasizing the importance of elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy in characterizing these compounds (Özer, Arslan, VanDerveer, & Külcü, 2009).
Antimicrobial and Antitumor Activities
Compounds structurally related to N-[3-[2-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide have been studied for their antimicrobial and antitumor activities. For instance, research on N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides demonstrated significant antimicrobial and antimycobacterial activities, potentially offering insights into the biomedical applications of structurally similar compounds (Goněc et al., 2015). Another study showed that certain compounds with similar structural elements possess antitumor and anti-monoamine oxidase activities, highlighting their potential in cancer research (Markosyan et al., 2020).
Inhibition of Photosynthetic Electron Transport
Research on the inhibition of photosynthetic electron transport in plants by related compounds can also provide valuable insights. A study of ring-substituted 3-hydroxynaphthalene-2-carboxanilides, which share structural similarities, demonstrated this inhibitory activity, suggesting potential agricultural applications (Kos et al., 2013).
Novel Anticancer Drug Potential
Finally, the potential of similar compounds as novel anticancer drugs has been explored. For example, a study on 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol revealed promising results against various human cancer cell lines, indicating the potential of structurally related compounds in cancer therapy (Nishizaki et al., 2014).
Propriétés
Formule moléculaire |
C29H33ClN2O2 |
|---|---|
Poids moléculaire |
477.05 |
Nom IUPAC |
Naphthalene-2-carboxylic acid [3-(2-{[2(S)-(4-chloro-phenyl)-1(R)-cyclopropyl]-propyl-amino}-ethyl)-3-hydroxy-cis-cyclobutyl]-amide |
InChI |
InChI=1S/C29H33ClN2O2/c1-2-14-32(27-17-26(27)21-9-11-24(30)12-10-21)15-13-29(34)18-25(19-29)31-28(33)23-8-7-20-5-3-4-6-22(20)16-23/h3-12,16,25-27,34H,2,13-15,17-19H2,1H3,(H,31,33)/t25-,26-,27+,29+/m0/s1 |
Clé InChI |
KIRKSXHWZHQUBF-YJIPECKFSA-N |
SMILES |
O=C(N[C@@H]1C[C@@](O)(CCN([C@H]2[C@H](C3=CC=C(Cl)C=C3)C2)CCC)C1)C4=CC5=C(C=C4)C=CC=C5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CJ-1882; CJ-1882; CJ-1882 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3S)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1192442.png)


